molecular formula C16H18N6 B2995628 N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide CAS No. 577791-34-5

N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide

Katalognummer: B2995628
CAS-Nummer: 577791-34-5
Molekulargewicht: 294.362
InChI-Schlüssel: YPORFSMUOOITPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide is a chemical compound designed for research and development purposes. Its structure, which incorporates a 4,6-dimethylpyrimidin-2-yl group and a phenyl-dihydropyrazole scaffold, is of significant interest in medicinal chemistry. Similar pyrimidine-containing compounds are frequently investigated for their potential biological activities, which can include antifungal properties by targeting enzymes like succinate dehydrogenase (SDH) in pathogens and anticancer activity through the inhibition of key cellular targets such as phosphoinositide 3-kinases (PI3Ks) . Furthermore, hybrid molecules combining such heterocycles have shown promise as antimicrobial agents against resistant bacterial strains . The presence of the carboximidamide group may contribute to these activities by enabling hydrogen bonding interactions with biological targets. This product is intended for research use only and is not approved for diagnostic, therapeutic, or personal use. Researchers are encouraged to fully characterize the compound and determine its specific mechanism of action and efficacy in their own experimental systems.

Eigenschaften

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-11-10-12(2)20-16(19-11)21-15(17)22-14(8-9-18-22)13-6-4-3-5-7-13/h3-7,9-10,14H,8H2,1-2H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPORFSMUOOITPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2C(CC=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/N2C(CC=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-amine with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then reacted with hydrazine derivatives to form the dihydropyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

N’-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrimidine Substituent Variations

The 4,6-dimethylpyrimidin-2-yl group in the target compound is structurally analogous to the 4,6-dimethoxypyrimidin-2-yl moiety found in herbicides such as nicofulfuron and pyriminobac-methyl. Key distinctions include:

  • Electron-Donating Effects: Methoxy groups are stronger electron donors, which may influence binding to acetolactate synthase (ALS), a common target in sulfonylurea herbicides .

Heterocyclic Core Modifications

  • Dihydropyrazole vs. Sulfonylurea : Sulfonylurea herbicides (e.g., sulfometuron-methyl) utilize a sulfonylurea bridge connecting the pyrimidine and aromatic groups, enabling hydrogen bonding with ALS. In contrast, the dihydropyrazole-carboximidamide structure in the target compound may adopt distinct binding modes due to its fused bicyclic system .
  • Dihydropyrazole vs. Quinazoline: Compounds like SC-558 analogs (e.g., 1a-f) feature a 3,4-dihydroquinazoline core with sulfonamide substituents.

Functional Group Analysis

  • Carboximidamide vs. Sulfonamide: The carboximidamide group (-C(=NH)-NH₂) in the target compound differs from sulfonamide (-SO₂-NH₂) groups in agents like SC-556. Carboximidamide may form stronger hydrogen bonds due to its dual NH donors, but it is less acidic than sulfonamides, which could impact ionization under physiological conditions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Pyrimidine Substituents Core Structure Functional Group Reported Activity
Target Compound 4,6-dimethyl 3,4-dihydropyrazole Carboximidamide Not reported
Sulfometuron-methyl 4,6-dimethyl Sulfonylurea Sulfonamide ALS inhibition (herbicide)
Nicofulfuron 4,6-dimethoxy Sulfonylurea Sulfonamide Broad-spectrum herbicide
SC-558 analogs (e.g., 1a-f) None 3,4-Dihydroquinazoline Sulfonamide COX-2 inhibition

Table 2: Physicochemical Properties (Inferred)

Compound LogP (Estimated) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~2.5 3 5
Sulfometuron-methyl ~1.8 2 6
SC-558 (1a) ~3.0 2 5

Biologische Aktivität

N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrimidine ring and a dihydropyrazole moiety. The molecular formula is C15H18N6C_{15}H_{18}N_{6}, and it has a molecular weight of approximately 282.35 g/mol. Its structural features suggest potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways or act as an antagonist at certain receptor sites.

Biological Activity Overview

The following table summarizes the key biological activities associated with N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide:

Activity Effect Reference
AntimicrobialInhibits growth of bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
Enzyme inhibitionInhibits chitin synthesis

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a therapeutic agent for bacterial infections.
  • Anticancer Properties : In vitro studies demonstrated that N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide could induce apoptosis in several cancer cell lines, highlighting its potential role in cancer therapy.
  • Anti-inflammatory Effects : Research showed that this compound could significantly reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential use in treating inflammatory diseases.

Quantitative Structure–Activity Relationship (QSAR)

Recent studies have employed QSAR methodologies to better understand the relationship between the chemical structure of N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide and its biological activity. The Hansch-Fujita method was particularly useful in identifying key physicochemical properties that correlate with its inhibitory effects on chitin synthesis .

Q & A

Q. What are the standard synthetic routes for N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide?

The synthesis typically involves cyclocondensation of hydrazine derivatives with appropriate carbonyl precursors. For example, analogous dihydropyrazole-carboximidamide compounds are synthesized via reactions between substituted phenylhydrazines and β-keto esters or nitriles under reflux conditions in polar solvents like ethanol or DMF. Post-synthesis purification employs column chromatography or recrystallization, followed by characterization via NMR, mass spectrometry (MS), and X-ray crystallography . Key steps include:

  • Precursor preparation : 4,6-dimethylpyrimidin-2-amine derivatives as starting materials.
  • Cyclization : Acid- or base-catalyzed cyclocondensation to form the dihydropyrazole core.
  • Purification : Solvent-dependent crystallization for high-purity yields.

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve bond lengths, angles, and anisotropic displacement parameters .
  • Spectroscopy : 1^1H/13^13C NMR to verify proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., imidamide C=N stretches).
  • Cross-validation : DFT-based geometry optimization (B3LYP/6-31G(d) level) compares computed and experimental bond parameters to validate the structure .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic and spectroscopic data for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorders. Methodological approaches include:

  • High-resolution crystallography : Use SHELXL to refine twinned or disordered structures .
  • Temperature-dependent NMR : Probe conformational flexibility in solution.
  • Computational validation : Compare DFT-optimized geometries (e.g., Gaussian or ORCA software) with crystallographic data to identify static vs. dynamic distortions .

Q. What computational strategies predict the electronic properties of this compound for optoelectronic applications?

Time-dependent DFT (TD-DFT) is employed to simulate UV/Vis spectra and excited-state properties. Key steps:

  • Solvent modeling : Use the polarizable continuum model (PCM) for DMF or other solvents.
  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to estimate charge-transfer efficiency.
  • Natural bond orbital (NBO) analysis : Quantify hyperconjugative interactions affecting electronic delocalization . Example parameters: B3LYP/6-31G(d) basis set, 50+ excited states for TD-DFT.

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?

SAR studies require systematic variation of substituents and computational docking:

  • Analog synthesis : Modify the phenyl or pyrimidinyl groups (e.g., halogenation, methoxylation) as seen in related dihydropyrazole derivatives .
  • Biological assays : Test inhibition of target enzymes (e.g., kinases) using enzyme-linked immunosorbent assays (ELISA).
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with protein targets (e.g., imidazole-containing enzymes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.